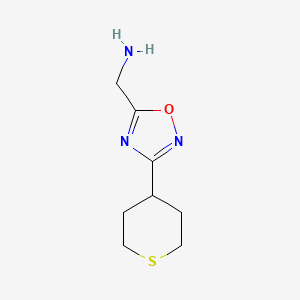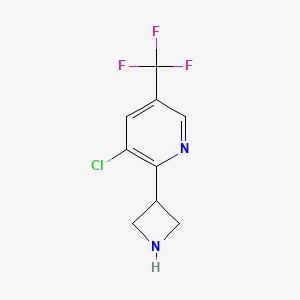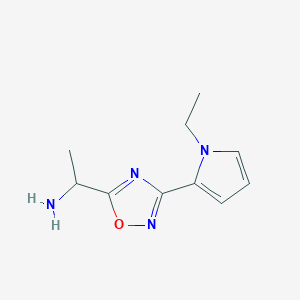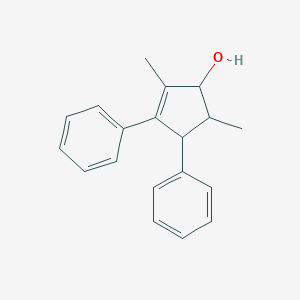
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
説明
The compound (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound with the empirical formula C6H7ClN2 . It has a molecular weight of 142.59 .
Molecular Structure Analysis
The molecular structure ofThis compound can be represented by the SMILES string NCc1ccnc(Cl)c1 . The InChI string is 1S/C6H7ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 . Physical and Chemical Properties Analysis
The physical and chemical properties ofThis compound include a molecular weight of 142.58 g/mol . It has a XLogP3-AA value of 0.7, indicating its lipophilicity . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 142.0297759 g/mol .
科学的研究の応用
Synthesis and Characterization
Synthesis and Biological Studies : This compound has been used as a starting point for synthesizing a variety of triazolothiadiazines and triazolothiadiazoles, which have been characterized and studied for their antibacterial and insecticidal activities (Holla et al., 2006).
Complex Synthesis : Another research focuses on the synthesis of complex compounds involving 1H-1,2,3-triazol-4-yl methanamine, detailing their structure based on NMR spectroscopy, Elemental Analysis, and MS data (Younas, Abdelilah, & Anouar, 2014).
Biological and Medicinal Applications
Antimicrobial Activities : Research indicates the utility of similar compounds in creating antimicrobial agents. Fused heterocyclic 1,2,4-triazoles, synthesized through iodine(III)-mediated oxidative approach, have demonstrated potent antimicrobial properties (Prakash et al., 2011).
Catalytic Activity in Chemical Processes : Ruthenium complexes containing triazolylmethanamine ligands have been synthesized and shown to have excellent activity in hydrogenation of ketones and aldehydes, indicating their potential in catalytic applications (Sole et al., 2019).
Fungicidal and Insecticidal Activities : Compounds synthesized from similar molecules have exhibited moderate to weak fungicidal and insecticidal activities, suggesting their potential in pest control applications (Chen & Shi, 2008).
Anticonvulsant Properties : Research on heterocyclic Schiff bases of pyridine, including structures similar to (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine, has shown potential anticonvulsant activities, making them candidates for drug development in this area (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light : Iron(III) complexes with catecholates and related structures have displayed photocytotoxic properties in red light, which could be relevant in medical imaging and cancer therapy (Basu et al., 2014).
Safety and Hazards
The safety data sheet for (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .
作用機序
- Specifically, (2-Chloropyridin-4-yl)methanamine binds to LOXL2, affecting its function and downstream signaling pathways .
- By inhibiting LOXL2, (2-Chloropyridin-4-yl)methanamine disrupts collagen and elastin cross-linking, impacting tissue stiffness and remodeling .
- Downstream effects may include altered matrix structure, impaired tissue repair, and potential therapeutic benefits in conditions like fibrotic diseases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
特性
IUPAC Name |
[1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-3-7(1-2-12-9)5-15-6-8(4-11)13-14-15/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHOUBPYOWUCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)



![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)
![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)


![[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/no-structure.png)

![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)
![3-Methyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1472980.png)
